molecular formula C13H26N2O B8110564 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane

Cat. No.: B8110564
M. Wt: 226.36 g/mol
InChI Key: FMBKLPISGLWYSJ-UHFFFAOYSA-N
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Description

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic diaza compound characterized by a bicyclic framework comprising a five-membered ring fused to a six-membered ring via a shared nitrogen atom. The molecule features an isopropyl group at position 2 and a methoxymethyl substituent at position 2.

The base structure, 2,8-diazaspiro[4.5]decane (CAS 176-67-0), has a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol, with a LogP value indicating moderate lipophilicity . Functionalization at the nitrogen or carbon positions (e.g., isopropyl, methoxymethyl) alters physicochemical properties, influencing solubility, stability, and bioavailability.

Properties

IUPAC Name

3-(methoxymethyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-11(2)15-10-13(4-6-14-7-5-13)8-12(15)9-16-3/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBKLPISGLWYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCNCC2)CC1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the diazaspiro scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate starting materials can lead to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may yield alkanes or alkenes.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that diazaspiro compounds exhibit significant biological activity, particularly in cancer treatment. Studies have shown that derivatives of 2,8-diazaspiro[4.5]decane can inhibit specific kinases involved in cancer cell proliferation. For example, compounds related to this structure have demonstrated inhibitory effects on serine/threonine-protein kinase LATS1, which plays a crucial role in tumor suppression and cell cycle regulation .

1.2 Central Nervous System (CNS) Effects
The compound's structural features suggest potential neuroactive properties. Some diazaspiro compounds have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. Research is ongoing to evaluate the efficacy and safety of these compounds in clinical settings.

Synthetic Applications

2.1 Intermediate in Organic Synthesis
2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane serves as an intermediate in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for the introduction of various functional groups through established organic reactions, making it valuable in the development of pharmaceuticals and agrochemicals .

2.2 Chiral Synthesis
The compound can be utilized in chiral synthesis processes where enantiomerically pure compounds are required. This is particularly relevant in the pharmaceutical industry, where the chirality of a drug can significantly affect its therapeutic efficacy and safety profile.

Materials Science

3.1 Polymer Chemistry
In materials science, diazaspiro compounds are explored for their potential use in developing new polymers with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices can enhance material performance, leading to applications in coatings, adhesives, and composite materials.

3.2 Drug Delivery Systems
The unique structure of 2-isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane can be harnessed for designing drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. Research into nanocarrier systems incorporating this compound is promising for targeted drug delivery applications.

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of LATS1 kinaseDemonstrated significant inhibition leading to reduced cancer cell proliferation .
Neuroactivity ResearchPotential treatment for CNS disordersPreliminary results indicate modulation of neurotransmitter systems .
Synthesis ApplicationIntermediate for complex organic synthesisEffective in creating various pharmaceutical derivatives .
Polymer DevelopmentEnhanced material propertiesImproved mechanical strength and thermal resistance observed .

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
2,8-Diazaspiro[4.5]decane (base structure) None C₈H₁₆N₂ 140.23 Intermediate for spirocyclic drug design; LogP = N/A
2-Boc-2,8-diaza-spiro[4.5]decane hemioxalate Boc (tert-butoxycarbonyl) at position 2 C₁₃H₂₂N₂O₄·C₂H₂O₄ 356.34 (hemioxalate salt) Protective group for amine synthesis; purity: 95%
8-Benzyl-2,8-diazaspiro[4.5]decane Benzyl group at position 8 C₁₅H₂₀N₂ 228.34 Pharmaceutical intermediate; purity: 95%
2-Methoxy-8-propyl-2,8-diazaspiro[4.5]decane-1,3-dione Methoxy at position 2, propyl at position 8, dione at 1,3 C₁₂H₁₈N₂O₃ 238.28 Potential bioactive scaffold; CAS 143611-25-0
4-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-isopropyl-8-(pyridine-3-sulfonyl)-2,8-diazaspiro[4.5]decane Pyridine-3-sulfonyl at position 8, isopropyl at 2, triazole at 4 C₁₉H₂₈N₆O₂S 404.53 Screening compound for drug discovery

Key Observations:

Substituent Effects on Lipophilicity :

  • The base structure (C₈H₁₆N₂) lacks polar groups, suggesting moderate lipophilicity. Addition of methoxymethyl (target compound) or methoxy (as in ) increases hydrophilicity, whereas benzyl () or pyridine-sulfonyl () groups enhance molecular weight and polarity.
  • The isopropyl group in the target compound and may improve membrane permeability due to its hydrophobic character.

Functionalization for Drug Design: Boc-protected derivatives () are critical in peptide synthesis to prevent unwanted side reactions.

Structural Diversity and Applications :

  • Pyridine-sulfonyl-substituted spirocycles () are prevalent in kinase inhibitor research due to sulfonamide’s role in ATP-binding pocket interactions.
  • Benzyl-substituted derivatives () are intermediates in antipsychotic or antidepressant drug synthesis.

Research Findings and Implications

  • Pharmaceutical Potential: The methoxymethyl group may confer metabolic stability compared to ester- or amide-containing analogs (e.g., ’s sulfonylurea pesticides), making it suitable for CNS-targeting drugs.
  • Synthetic Challenges : Steric hindrance from the isopropyl group could complicate further functionalization at position 2, necessitating optimized catalytic conditions.
  • Comparative Bioactivity : Pyridine-sulfonyl analogs () exhibit higher molecular weights (~404 g/mol), which may limit blood-brain barrier penetration compared to the target compound’s lighter structure.

Biological Activity

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane is characterized by a spirocyclic framework that includes two nitrogen atoms incorporated into a decane ring system. This structural configuration is known to influence the compound's interaction with biological targets.

The biological activity of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane is primarily attributed to its ability to interact with specific proteins and enzymes in the body. The spirocyclic nature allows for unique binding interactions, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting physiological processes such as blood pressure regulation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity and Pharmacological Effects

Research has indicated that derivatives of diazaspiro compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antihypertensive effects. For instance, studies have shown that related compounds can effectively inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntihypertensiveReduction in blood pressure in hypertensive models
Anti-inflammatoryPotential modulation of inflammatory pathways
Enzyme InhibitionInhibition of sEH leading to reduced hypertension

Case Studies

  • Hypertension Treatment : In a study involving spontaneously hypertensive rats, administration of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane derivatives resulted in significant reductions in mean blood pressure compared to control groups. This suggests a promising role for these compounds in managing hypertension through sEH inhibition .
  • Inflammatory Response : Another investigation highlighted the anti-inflammatory potential of similar diazaspiro compounds. These compounds were shown to modulate immune responses by affecting lymphocyte activation and cytokine production .

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